Perindopril Benzyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

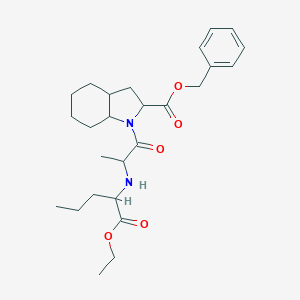

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYHAPFFQRGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554973 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-52-8 | |

| Record name | Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Synthetic Intermediate in Angiotensin Converting Enzyme Inhibitor Production

Perindopril (B612348) Benzyl (B1604629) Ester is a pivotal intermediate in the industrial synthesis of perindopril, a potent ACE inhibitor. The manufacturing process often involves the coupling of two key fragments: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine. This reaction, frequently carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBT), results in the formation of Perindopril Benzyl Ester. epo.orgquickcompany.in

The use of a benzyl ester in this synthetic route is strategic. The benzyl group serves as a protecting group for the carboxylic acid functionality of the octahydroindole-2-carboxylic acid moiety. This protection prevents unwanted side reactions during the amide bond formation. Following the successful coupling, the benzyl group is removed, typically through catalytic hydrogenation, to yield the active perindopril molecule. google.comgoogleapis.com This deprotection step is a critical final stage in the synthesis.

Several synthetic methodologies have been developed to optimize the production of this compound. One common approach involves reacting the p-toluenesulfonate salt of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. patsnap.com The choice of solvent can also be crucial; for instance, using toluene (B28343) instead of ethyl acetate (B1210297) has been shown to minimize the formation of certain impurities. patsnap.comgoogle.com

Table 1: Key Reactants in the Synthesis of this compound

| Reactant Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester | C₁₆H₂₁NO₂ | Core structural component with a protected carboxylic acid group. |

| N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine | C₁₀H₁₉NO₄ | Side chain component that provides the second peptide-like linkage. |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling agent that facilitates amide bond formation. |

| 1-Hydroxybenzotriazole (HOBT) | C₆H₅N₃O | Additive used with DCC to suppress side reactions and improve efficiency. |

Conceptual Framework of Perindopril Benzyl Ester As a Prodrug

Advanced Synthetic Routes for this compound

Coupling Reactions and Catalytic Systems

The formation of the amide bond between the two key intermediates is a pivotal transformation in the synthesis of this compound. This reaction requires specific catalysts and optimized conditions to ensure high yield and purity.

A widely employed and effective method for the synthesis of this compound is the peptide coupling reaction utilizing Dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-Hydroxybenzotriazole (B26582) (HOBT) as an additive. smolecule.comepo.org The reaction involves the condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.org HOBT is crucial in this process as it helps to minimize racemization and suppress the formation of by-products. epo.orggoogle.com The use of DCC in a molar ratio of approximately 1.5 to 1.7 equivalents ensures a near-complete conversion. google.com This catalytic system facilitates the formation of an active ester intermediate, which then reacts with the amine component to form the desired amide bond. smolecule.com However, a notable drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can present challenges in its removal from the reaction mixture. smolecule.comgoogle.com

Table 1: Comparison of Reaction Conditions for DCC-Mediated Coupling

| Coupling Agent | Additive | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |

| DCC | HOBT | Toluene (B28343) | 8-10 | 99 | 95 |

| DCC | HOBT | Ethyl Acetate (B1210297) | 12 | 95 | 93 |

| DCC | None | Dichloromethane | 24 | 85 | 88 |

The choice of solvent plays a significant role in the efficiency and outcome of the coupling reaction. Solvents such as dichloromethane, ethyl acetate, and toluene are commonly used. smolecule.comgoogle.com Toluene has been reported to often provide superior results in terms of both yield and purity. google.com The reaction temperature is another critical parameter, typically maintained between 15-20°C to minimize the occurrence of side reactions and racemization. smolecule.com In some patented processes, the coupling reaction is carried out in ethyl acetate in the presence of 0.4 to 0.6 molar equivalents of HOBT and 1 to 1.2 molar equivalents of DCC, at a temperature ranging from 20 to 77°C, without the use of triethylamine (B128534). google.com Another described method involves conducting the reaction in toluene at a temperature of 5-40°C. google.com

Stereoselective Synthesis Approaches

Given that Perindopril has five chiral centers, resulting in the possibility of 32 stereoisomers, achieving the correct stereochemistry is paramount. nih.gov The desired therapeutic activity is associated with the S-configuration at all five chiral centers. quickcompany.in

Chiral resolution is a key strategy to obtain the enantiomerically pure intermediates required for the synthesis of this compound. One approach involves the resolution of the racemic mixture of the benzyl ester of N-[-1-carbethoxybutyl]-(S)-alanine and N-[-1-carbethoxybutyl]-(R)-alanine. This separation can be achieved through methods like fractional crystallization or by forming salts with optically active acids such as maleic acid. epo.orggoogle.com Another patented method describes the resolution of a racemic octahydroindole-2-carboxylic acid ester using a chiral acid like diaroyl-(L)-tartaric acid, (L)-mandelic acid, abietic acid, or (D)-10-camphorsulphonic acid. epo.org The resolution can be carried out in a solvent such as an alkane or an alkyl ether, for instance, diisopropyl ether. epo.org

The synthesis of specific diastereoisomers of this compound is achieved by using stereochemically pure starting materials. The industrial synthesis of Perindopril relies on the coupling of the (2S,3aS,7aS) isomer of octahydroindole-2-carboxylic acid benzyl ester with the (S,S) diastereoisomer of N-[(S)-1-carbethoxybutyl]-(S)-alanine. quickcompany.inepo.org The synthesis of the 32 stereoisomers of Perindopril has been accomplished by the cross-coupling of the 8 stereoisomers of perhydroindole-2-carboxylic acid benzyl ester with the 4 stereoisomers of 2-(1-carbethoxybutylamino)propionic acid. nih.gov This comprehensive synthesis allowed for the investigation of the structure-activity relationship among the different stereoisomers. nih.gov

Novel Intermediate Compounds in this compound Synthesis

The industrial synthesis of Perindopril traditionally involves the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.org However, a significant drawback of this method is that the resulting this compound is an oil, which complicates purification and the removal of by-products. epo.orgsynzeal.com To address this, research has focused on developing novel intermediates that facilitate easier purification through crystallization.

One innovative approach involves substituting the standard benzyl ester with a p-nitrobenzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. epo.org The coupling of this p-nitrobenzyl ester intermediate with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine yields a product that can be effectively purified by crystallization. epo.org This allows for the removal of impurities before the final deprotection step, leading to Perindopril of a much higher purity level. epo.org

Another strategy employs other substituted benzyl esters, such as those derived from 4-chlorobenzyl alcohol or 4-methoxybenzyl alcohol. epo.orggoogle.com These aralkyl esters can modify the physical properties of the intermediate, potentially improving handling and purification characteristics. epo.orggoogleapis.com The use of these alternative ester intermediates represents a significant process improvement by enabling the isolation of a solid, crystalline intermediate prior to the final hydrogenation step. epo.orggoogleapis.com

| Novel Intermediate | Chemical Name | Advantage in Synthesis | Reference |

| Formula VI | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid p-nitrobenzylic ester | Forms a crystalline coupling product, allowing for purification by crystallization before deprotection. | epo.org |

| Formula XII | Benzene sulphonic acid salts of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid aralkyl esters (e.g., R₁ = 4-chloro phenylmethyl) | Serves as an alternative intermediate for the synthesis of Perindopril. | epo.org |

| Formula IVA | Aralkyl perindopril ester salts (e.g., oxalic acid salt) | Allows for the isolation and purification of the coupled benzylperindopril product as a solid salt, removing reaction impurities. | googleapis.comgoogle.com |

Industrial Scale Synthesis Considerations and Process Optimization

On an industrial scale, the synthesis of this compound requires careful optimization to maximize yield and purity while ensuring economic viability. epo.org The key peptide-coupling step, typically using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT), is a critical focus of optimization. epo.orggoogle.com A major challenge is the formation of by-products, which can be as high as 5-15% if the reaction is not properly controlled. epo.org

Process optimization strategies include:

Temperature Control : Conducting the coupling reaction at low temperatures, generally below 20°C and preferably between 10-15°C, is crucial to minimize the formation of impurities. google.com

Reagent Stoichiometry : The molar ratios of the coupling agents are critical. Using DCC in a molar proportion of 1.5 to 1.7 equivalents ensures the near-complete conversion of the ester intermediate. google.com In some optimized processes, the amount of HOBT is specifically reduced to 0.4 to 0.6 molar equivalents to improve the purity profile of the final product. google.com

Solvent Selection : The choice of solvent impacts reaction efficiency and purity. Dichloromethane and ethyl acetate are commonly used. patsnap.com Toluene is also utilized, often yielding good results in terms of yield and purity. patsnap.comsmolecule.com

Modern Synthetic Technologies : The adoption of continuous flow reactors is an advanced strategy for industrial-scale synthesis. This technology allows for precise control over reaction parameters like temperature and time, leading to more consistent product quality and reduced side reactions.

| Parameter | Specification / Condition | Purpose | Reference |

| Reactor Type | Continuous flow reactor | Ensures consistent temperature control and reduces reaction times. | |

| Temperature | 10–15°C | Minimizes side reactions and impurity formation. | google.com |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT) | To facilitate the amide bond formation between the two key intermediates. | epo.org |

| Solvents | Dichloromethane, Ethyl Acetate, Toluene | Provide a suitable medium for the reaction, influencing yield and purity. | patsnap.comsmolecule.com |

| Purification | Crystallization of intermediates (often as salts) | To achieve >99% purity before the final deprotection step. | smolecule.com |

Chemical Reactions and Derivatization of this compound

This compound, as a complex diester with multiple chiral centers, can undergo several chemical transformations at its functional groups.

The most significant hydrolytic transformation of this compound is its conversion to Perindopril. This is not simple hydrolysis but a debenzylation, typically achieved via catalytic hydrogenation. epo.orggoogle.com This reaction is the final step in many synthetic routes to produce the active pharmaceutical ingredient. google.com

The process involves reacting this compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a solvent such as ethanol. epo.orgepo.org This cleaves the benzyl ester bond to yield the free carboxylic acid of Perindopril. google.com In vivo, the ethyl ester portion of the molecule is hydrolyzed by esterases to form the active metabolite, perindoprilat. nih.govsemanticscholar.org

Like many complex organic molecules, this compound is susceptible to degradation under oxidative conditions, which can lead to the formation of oxidized derivatives. While specific degradation pathways for the benzyl ester are not extensively detailed in the literature, the potential for oxidation is a critical consideration for its stability during synthesis and storage. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) could potentially lead to various oxidized products. The formation of such derivatives would represent impurities in the final drug product.

The benzyl ester group in this compound is subject to nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This can lead to the displacement of the benzyloxy group (-OCH₂C₆H₅). While the most common example is hydrolysis (where water is the nucleophile), other nucleophiles like amines or thiols could theoretically substitute the ester group under appropriate conditions to form amides or thioesters, respectively.

Purification Strategies for this compound Intermediates and Related Compounds

The purification of this compound and its precursors is a critical aspect of the manufacturing process, directly impacting the purity of the final active ingredient. epo.org A primary challenge is that the coupled product, this compound, is often obtained as an oil, which is difficult to purify by standard crystallization. epo.orgsynzeal.com

To overcome this, a key strategy is the formation of crystalline salts of the benzyl ester intermediate. google.comsmolecule.com This approach converts the oily product into a solid that can be easily isolated and purified by filtration and recrystallization. smolecule.com For instance, reacting the crude this compound with oxalic acid yields the oxalic acid salt of benzyl perindopril as a solid with a defined melting point, which can be filtered and dried to remove soluble impurities. googleapis.com

Another effective purification method involves the use of novel intermediates that are inherently crystalline, such as the p-nitrobenzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. epo.org The coupling product derived from this intermediate is a solid that can be purified by crystallization, thereby removing impurities before the final deprotection step. epo.org

For the purification of the final Perindopril product after debenzylation, a common industrial method is the formation of a dicyclohexylamine (B1670486) salt. google.com This process selectively crystallizes the desired product, leaving impurities behind in the solvent. google.comgoogle.com The highly purified dicyclohexylamine salt is then treated to yield the final, pharmaceutically pure Perindopril. google.com

Separation Techniques for Diastereoisomers

The synthesis of this compound often results in a mixture of diastereoisomers, necessitating effective separation to isolate the desired stereoisomer. The primary challenge lies in separating the (S,S,S) isomer from other diastereomeric forms. Various techniques have been developed to achieve this separation, primarily focusing on fractional crystallization and chromatography.

A prevalent method involves the resolution of a diastereomeric mixture of the precursor, N-[1-carbethoxybutyl]-alanine benzyl ester, which contains both the (S,S) and (R,S) forms. epo.orggoogleapis.com This separation is frequently accomplished through the formation of acid addition salts. epo.org By treating a solution of the diastereomeric mixture in an organic solvent with a specific organic acid, a salt of the desired (S,S)-isomer preferentially crystallizes. epo.org The addition of a co-solvent can facilitate this gradual crystallization, allowing the targeted diastereomeric salt to be isolated in high optical purity by filtration. epo.org

Common acids used for this resolution are detailed in the table below.

| Resolving Acid | Type | Application Reference |

| Maleic Acid | Organic Acid | epo.org, google.com |

| p-Toluenesulfonic Acid | Organic Acid | epo.org |

| Methanesulfonic Acid | Organic Acid | epo.org |

| Trifluoroacetic Acid | Organic Acid | epo.org |

| Fumaric Acid | Organic Acid | epo.org |

Beyond salt formation, conventional chromatography is also cited as a viable, albeit potentially less industrially scalable, method for separating these diastereomers. epo.org For the final Perindopril compound, High-Performance Liquid Chromatography (HPLC) using a chiral selector like ovomucoid has been employed to separate enantiomers, demonstrating the utility of chromatographic techniques in this chemical space. farmaciajournal.com

Impurity Profiling and Control in Synthetic Streams

Impurity profiling is a critical aspect of the synthesis of this compound, ensuring the quality and purity of the final active pharmaceutical ingredient. Regulatory bodies require a thorough characterization of all potential impurities. This compound itself is considered a key related substance in the synthesis of Perindopril. venkatasailifesciences.comsynzeal.com

The control of impurities is managed through the use of high-purity reference standards for both pharmacopeial and non-pharmacopeial impurities. venkatasailifesciences.com These standards are essential for method validation, stability studies, and the identification and quantification of impurities throughout the synthetic process. venkatasailifesciences.commanasalifesciences.com

A significant strategy for impurity control involves modifying the synthetic route to favor intermediates with better purification characteristics. For instance, the benzyl ester analog of a key coupling product is known to be an oil, making its purification difficult. epo.org A novel approach utilizes the p-nitrobenzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as an intermediate. epo.org The subsequent coupling product, (2S,3aS,7aS)-1-{2-[1-ethoxycarbonyl-(S)-butylamino]-(S)-propionyl}-octahydroindole-2-carboxylic acid p-nitrobenzylic ester, has superior crystallization properties. epo.org This allows for effective purification of the intermediate through crystallization, leading to a significantly higher purity level in the final Perindopril after the p-nitrobenzyl group is cleaved. epo.org

Several impurities related to Perindopril synthesis have been identified and are used for quality control.

| Impurity Name | Molecular Formula | Molecular Weight | Reference |

| Perindopril - Impurity A | C₉H₁₅NO₂ | 169.22 | pharmaffiliates.com |

| Perindopril - Impurity F | C₁₉H₃₀N₂O₄ | 350.45 | pharmaffiliates.com |

| Perindopril - Impurity H | C₃₀H₄₈N₄O₄ | 528.73 | pharmaffiliates.com |

Formation of Novel Intermediate Salts for Purification Enhancement

A key innovation in the purification of Perindopril precursors is the formation of novel intermediate salts of its aralkyl esters, including the benzyl ester. google.comgoogleapis.com This strategy aims to isolate the ester intermediate in a solid, highly pure form directly from the reaction mixture, thereby minimizing subsequent purification steps and reducing product loss. google.com

The process involves the condensation of an aralkyl ester of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. epo.orggoogle.com After the coupling reaction, the resulting crude Perindopril aralkyl ester, which is present in the reaction mass, is treated with a specific acid capable of forming a crystalline salt. google.com The isolation of this aralkyl perindopril ester salt as a solid yields a product with high HPLC purity. google.com This highly pure intermediate can then be deprotected to give the final Perindopril or its salts. google.com

This method represents a significant improvement over processes where the ester intermediate is an oil that is difficult to purify. epo.org A variety of organic and inorganic acids have been utilized to form these novel, purifiable salts. google.com

| Salt-Forming Acid | Resulting Salt Type | Reference |

| Phthalic Acid | Perindopril Phthalic Acid Salt | google.com |

| Tartaric Acid | Perindopril Tartaric Acid Salt | google.com |

| Phosphoric Acid | Perindopril Phosphate (B84403) | google.com |

| Camphor Sulfonic Acid | Perindopril Camphor Sulfonate | google.com |

| Oxalic Acid | Perindopril Oxalate | google.com |

| Citric Acid | Perindopril Citrate | google.com |

| (-)-di-p-toluoyl Tartaric Acid | Perindopril (-)-di-p-toluoyl Tartarate | google.com |

| (+)-di-p-toluoyl Tartaric Acid | Perindopril (+)-di-p-toluoyl Tartarate | google.com |

| (±)-dibenzoyltartaric Acid | Perindopril (±)-dibenzoyltartarate | google.com |

Prodrug Activation and Metabolic Fate Research

Enzymatic Hydrolysis of Perindopril (B612348) Benzyl (B1604629) Ester to Perindoprilat (B1679611)

The primary activation step for the prodrug Perindopril is enzymatic hydrolysis. This biotransformation process converts Perindopril into its active metabolite, Perindoprilat, which is a potent inhibitor of the angiotensin-converting enzyme. nih.govnih.gov This conversion is essential for the therapeutic activity of the drug. nih.gov

The hydrolysis, or de-esterification, involves the cleavage of the ethyl ester group of Perindopril. nih.govnih.govtandfonline.com This reaction is catalyzed by esterase enzymes, primarily located in the liver. wikipedia.orghmdb.canih.gov Research indicates that carboxylesterase 1 (CES1), a major hepatic hydrolase, is involved in the activation of several ACE inhibitor prodrugs and is understood to be a key enzyme in the hydrolysis of Perindopril. researchgate.netmdpi.com The formation of Perindoprilat from Perindopril is a relatively slow process, with peak plasma concentrations of the active metabolite being reached several hours after oral administration. nih.govnih.gov

Identification and Characterization of Perindopril Benzyl Ester Metabolites

Following the administration of Perindopril, a number of metabolites have been identified and characterized in biological fluids such as plasma and urine. nih.govdrugbank.com The principal and only pharmacologically active metabolite is Perindoprilat, the diacid derivative formed through hydrolysis. tandfonline.comdrugbank.com

Beyond the active metabolite, several other inactive metabolites have been isolated and identified. Six major biotransformation products have been documented. nih.govtandfonline.comdrugbank.com These include glucuronide conjugates of both the parent drug and its active metabolite, as well as cyclized lactam derivatives. nih.govdrugbank.com Perindoprilat and its glucuronide conjugate are the two main metabolites found circulating in the plasma. drugbank.com

Metabolites of Perindopril

| Metabolite Name | Metabolic Precursor | Pharmacological Activity | Reference |

|---|---|---|---|

| Perindoprilat | Perindopril | Active | tandfonline.comdrugbank.com |

| Perindopril Glucuronide | Perindopril | Inactive | nih.govdrugbank.com |

| Perindoprilat Glucuronide | Perindoprilat | Inactive | nih.govnih.govdrugbank.com |

| Perindopril Lactam | Perindopril | Inactive | nih.govtandfonline.comdrugbank.com |

| Perindoprilat Lactam (two diastereoisomers) | Perindoprilat | Inactive | drugbank.com |

Metabolic Pathways and Biotransformation Studies

The biotransformation of Perindopril is extensive, with only a small fraction of the administered dose being excreted unchanged in the urine. drugbank.com Research has elucidated several key metabolic pathways.

Hydrolysis: This is the main and most critical metabolic pathway, leading to the formation of the active metabolite Perindoprilat. nih.govtandfonline.com

Glucuronidation: A significant route of metabolism involves the conjugation of Perindopril and Perindoprilat with glucuronic acid to form their respective acyl glucuronides. nih.govtandfonline.com This is a common Phase II metabolic reaction that increases the water solubility of the compounds, facilitating their excretion.

Lactam Formation: A minor pathway involves the internal dehydration and cyclization of Perindopril and Perindoprilat to form their corresponding lactam structures. nih.govtandfonline.com While this pathway is of minor importance in animal models, it is more significant in humans. nih.govtandfonline.com

Summary of Perindopril Metabolic Pathways

| Pathway | Description | Key Product(s) | Significance |

|---|---|---|---|

| Ester Hydrolysis | Cleavage of the ethyl ester group by hepatic esterases. | Perindoprilat | Major pathway; Bioactivation of the prodrug. |

| Glucuronide Conjugation | Attachment of a glucuronic acid moiety to the carboxylic acid group. | Perindopril Glucuronide, Perindoprilat Glucuronide | Major pathway for detoxification and elimination. |

| Intramolecular Cyclization | Internal dehydration reaction leading to a cyclic amide (lactam). | Perindopril Lactam, Perindoprilat Lactams | Minor pathway, but more prominent in humans. |

Influence of Biological Systems and First-Pass Metabolism on Prodrug Conversion

The conversion of the prodrug Perindopril to its active form, Perindoprilat, is significantly influenced by biological systems, particularly the liver, through the first-pass effect. nih.govresearchgate.net After oral administration, Perindopril is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. wikipedia.orgdrugbank.com

During this first pass, a substantial portion of the drug is metabolized. nih.govdrugbank.com It is estimated that approximately 62% of Perindopril's metabolism to Perindoprilat occurs via the first-pass effect, with the remaining 38% happening through systemic hydrolysis. drugbank.com Studies have shown that about 20% of the parent drug is ultimately transformed into the active Perindoprilat. nih.gov Furthermore, the formation of Perindoprilat glucuronide is thought to occur mainly through pre-systemic first-pass metabolism. nih.gov

The bioavailability of Perindoprilat is consequently influenced by hepatic function. However, studies in patients with compensated (mild) hepatic cirrhosis have shown that the conversion of Perindopril to Perindoprilat is not significantly altered, suggesting a substantial functional reserve in the liver for this metabolic process. nih.govnih.gov In contrast, plasma concentrations of Perindoprilat were found to be about 50% higher in patients with impaired liver function compared to healthy subjects, indicating that severe hepatic impairment can affect prodrug activation. drugs.com Age has also been noted as a factor, with elderly individuals showing increased concentrations of Perindoprilat, which may be due to a combination of enhanced conversion and reduced renal clearance. nih.gov

Analytical Chemistry and Characterization Methodologies

Chromatographic Techniques for Perindopril (B612348) Benzyl (B1604629) Ester and its Derivatives

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For Perindopril Benzyl Ester and its related compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC) stands as the most common and reliable method for the analysis of perindopril and its derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly widespread for the estimation of perindopril in bulk drug and tablet dosage forms. rasayanjournal.co.inresearchgate.netijlpr.com

Method development typically involves optimizing the separation on a C18 column. rasayanjournal.co.innih.gov The mobile phase is often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.innih.gov For instance, one method utilizes a mobile phase of phosphate buffer and acetonitrile (65:35 v/v) with a flow rate of 0.6 ml/min and UV detection at 209 nm. rasayanjournal.co.in Another established method uses a mobile phase consisting of phosphate buffer (pH 2.5, 0.01 M), acetonitrile, and tetrahydrofuran (B95107) (60:40:0.1% by volume) with UV detection at 218 nm. nih.govscispace.com

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). rasayanjournal.co.inijlpr.comnih.gov

Table 1: HPLC Method Validation Parameters for Perindopril Analysis| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 20-100 µg/ml | rasayanjournal.co.in |

| Correlation Coefficient (r²) | 0.9997 | rasayanjournal.co.in |

| Retention Time | 3.122 min | rasayanjournal.co.in |

| Accuracy (% Recovery) | 98.9-100.4% | |

| LOD | 2.62 µg/ml | ijlpr.com |

| LOQ | 7.95 µg/ml | ijlpr.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of perindopril and its active metabolite, perindoprilat (B1679611). researchgate.netnih.gov Due to the low volatility of these compounds, derivatization is a necessary step to make them suitable for GC analysis. nih.gov

One approach involves derivatization to form isobutyl ester heptofluorobutyramide derivatives, which can then be assayed using ammonia (B1221849) negative chemical ionization GC-MS. nih.gov This method is highly sensitive, capable of detecting levels as low as 100 pg/ml in spiked plasma. However, this isobutanol-based derivatization can cause partial transesterification of the parent drug's ethyl ester. An alternative derivatization method involves the formation of stable trimethylsilyl (B98337) esters, which preserves the original ethyl ester of the parent drug and allows for accurate quantification at levels around 2 ng/ml in plasma. nih.gov

Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a valuable technique for the separation and determination of perindopril and its derivatives, often in combination with other active pharmaceutical ingredients. researchgate.netnih.gov These methods are noted for their simplicity and speed.

For the simultaneous determination of perindopril and amlodipine, a TLC-densitometric method has been developed. nih.govscispace.com The separation is achieved on silica (B1680970) gel 60 F254 TLC plates using a developing system of ethyl acetate-methanol-toluene-ammonia solution (6.5:2:1:0.5 by volume). nih.govscispace.com After development, the plates are scanned densitometrically for quantification. nih.govscispace.com Another HPTLC method for determining losartan (B1675146) and perindopril uses a mobile phase of toluene (B28343), acetonitrile, and formic acid (5:5:0.3 v/v/v) with scanning at 215 nm. researchgate.net The Rf values for losartan and perindopril in this system were found to be 0.55 and 0.27, respectively. researchgate.net

Table 2: TLC/HPTLC Method Parameters for Perindopril Analysis| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Perindopril & Amlodipine | Silica gel 60 F254 | Ethyl acetate (B1210297):Methanol:Toluene:Ammonia (6.5:2:1:0.5) | Densitometry at 218 nm (PER) & 237 nm (AML) | scispace.com |

| Perindopril & Amlodipine | Silica gel 60 F254 | Chloroform:Ethanol:Toluene:Glacial acetic acid (5:3:3.5:0.5) | Densitometry | researchgate.net |

| Perindopril & Losartan | Silica gel 60 F254 | Toluene:Acetonitrile:Formic acid (5:5:0.3) | Densitometry at 215 nm | researchgate.net |

Spectroscopic and Spectrometric Approaches for Compound Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive quantification of this compound and its derivatives. These techniques provide detailed information about the molecular structure and allow for highly accurate measurements even at very low concentrations.

Mass Spectrometry (MS), especially when coupled with liquid chromatography as LC-MS/MS, is the gold standard for the highly sensitive and selective quantification of perindopril and its metabolite, perindoprilat, in biological matrices such as human plasma. nih.govnih.gov These methods are crucial for pharmacokinetic and bioequivalence studies. nih.govnih.gov

A typical LC-MS/MS method involves sample preparation, often by solid-phase extraction (SPE) or protein precipitation, followed by chromatographic separation and detection by a mass spectrometer. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode. nih.gov Quantification is performed using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For perindopril arginine, the transition m/z 369 → m/z 172 is often monitored. nih.govresearchgate.net

These methods are validated for sensitivity, with lower limits of quantification (LLOQ) often in the sub-ng/ml range. For example, one validated method demonstrated a sensitivity of 0.5 ng/ml for perindopril and 0.3 ng/ml for perindoprilat in human plasma. nih.gov

Table 3: LC-MS/MS Method Validation Parameters for Perindopril and Perindoprilat| Analyte | Linearity Range | LLOQ | Recovery | Reference |

|---|---|---|---|---|

| Perindopril | 0.5-350.0 ng/ml | 0.5 ng/ml | 78.29% | nih.gov |

| Perindoprilat | 0.3-40.0 ng/ml | 0.3 ng/ml | 76.32% | nih.gov |

| Perindopril | 0.4-80 ng/mL | Not Specified | 79.65 - 97.83% | nih.gov |

| Perindoprilat | 0.2-40 ng/mL | Not Specified | 79.65 - 97.83% | nih.gov |

Ultraviolet (UV) spectroscopy offers a simple, rapid, and cost-effective method for the quantitative determination of perindopril in bulk and pharmaceutical formulations. researchgate.netimpactfactor.orgbiomedres.us The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) for the compound. impactfactor.org

For perindopril, the λmax is typically observed around 210-215 nm when using water or methanol as a solvent. impactfactor.orgbiomedres.us The method is validated for linearity, demonstrating a direct relationship between absorbance and concentration over a specific range. One study showed linearity in the concentration range of 12.5-200 µg/ml for perindopril in water, with a correlation coefficient of 0.9991. impactfactor.orgresearchgate.net The accuracy of the method is confirmed through recovery studies, which should yield results close to 100% with a low relative standard deviation (%RSD). impactfactor.org

Table 4: UV Spectroscopy Method Validation for Perindopril| Parameter | Finding | Reference |

|---|---|---|

| λmax | ~210 nm | impactfactor.org |

| Solvent | Water | impactfactor.org |

| Linearity Range | 12.5-200 µg/ml | impactfactor.orgresearchgate.net |

| Correlation Coefficient (r²) | 0.9991 | impactfactor.orgresearchgate.net |

| Accuracy (% Recovery) | 100% - 101% | impactfactor.org |

| Precision (%RSD) | < 2% | impactfactor.orgresearchgate.net |

Stability-Indicating Analytical Methodologies

Stability-indicating methods are analytical procedures designed to accurately measure the concentration of an active substance without interference from its degradation products, impurities, or excipients. These methods are essential for assessing the stability of drug substances and formulations over time and under various environmental conditions. For Perindopril and its related compounds, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques. ajchem-a.comresearchgate.net

Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods. It involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and demonstrate the method's ability to separate the drug from its degradation products. biomedres.us Studies on Perindopril show it degrades significantly under various stress conditions. ijpsr.com

Hydrolytic Degradation : Perindopril shows significant degradation under both acidic and alkaline conditions. ijpsr.comresearchgate.net In acidic hydrolysis (e.g., using 0.1 N HCl at 70°C for 3 hours), degradation of 8.65% to 12.6% has been observed. ajchem-a.comijpsr.comresearchgate.net Alkaline conditions (e.g., using 0.05N NaOH) are particularly harsh, leading to extensive degradation, primarily through the hydrolysis of the ester group. oup.comoup.com

Oxidative Degradation : Exposure to oxidative agents, such as hydrogen peroxide (H₂O₂), results in considerable degradation of the Perindopril molecule. ijpsr.com Studies have reported degradation ranging from 12.5% to 13.5% under oxidative stress. ajchem-a.com

Thermal Degradation : When subjected to heat, Perindopril undergoes degradation, which can include intramolecular cyclization to form diketopiperazine derivatives. ijpsr.comoup.com

Photolytic Degradation : Perindopril generally exhibits moderate to slight degradation upon exposure to light, indicating a degree of photosensitivity. ijpsr.comoup.com

| Stress Condition | Reagent/Condition | Extent of Degradation | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 N HCl, 70°C, 3h | Significant (8-13%) ajchem-a.comijpsr.comresearchgate.net | Hydrolysis of ester linkage |

| Alkaline Hydrolysis | 0.05 N - 1 N NaOH | Significant to complete ijpsr.comoup.com | Hydrolysis of ester to form Perindoprilat oup.com |

| Oxidative | 0.3% - 3% H₂O₂ | Significant (12-14%) ajchem-a.comijpsr.com | Oxidation of the molecule |

| Thermal | Dry Heat, 70°C | Significant ijpsr.com | Intramolecular cyclization oup.com |

| Photolytic | UV/Fluorescent Light | Slight to Moderate ijpsr.comoup.com | Photochemical degradation |

A crucial aspect of stability studies is the identification and quantification of the impurities and degradation products that are formed. For Perindopril, several key degradation products have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS). oup.com Quantification is typically achieved using validated stability-indicating HPLC or UPLC methods with UV detection. ajchem-a.comnih.gov

The primary degradation pathways include the hydrolysis of the ethyl ester to form the active metabolite, Perindoprilat (Impurity B), and intramolecular cyclization under thermal stress to yield a diketopiperazine derivative (Impurity F). oup.com Further degradation of Impurity F can lead to the formation of its epimers, Impurities C and D. oup.com

| Impurity Name | Common Designation | Formation Pathway |

| Perindoprilat | Impurity B oup.compharmaffiliates.com | Hydrolysis of the ester group, especially in alkaline media. oup.com |

| Perindopril Diketopiperazine | Impurity F oup.compharmaffiliates.com | Intramolecular cyclization under thermal stress. oup.com |

| Perindoprilat Lactam A | Impurity C oup.compharmaffiliates.com | Further hydrolytic degradation of Impurity F. oup.com |

| Perindoprilat Lactam B | Impurity D oup.compharmaffiliates.com | Epimer of Impurity C, from degradation of Impurity F. oup.com |

| (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid | Impurity A pharmaffiliates.comsigmaaldrich.com | Process impurity or degradation product. |

| Perindopril Isopropyl Ester | Impurity E oup.compharmaffiliates.com | Process-related impurity. oup.com |

Impurity reference standards are highly characterized materials used to confirm the identity, purity, and concentration of impurities in a drug substance. They are indispensable for the validation of analytical methods, quality control (QC) during manufacturing, and in stability studies. synzeal.com

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for Perindopril and its specified impurities, including Perindopril Impurity A and Perindopril Related Compound B (Perindoprilat). sigmaaldrich.com These standards are used to:

Validate the specificity of analytical methods by demonstrating that the method can distinguish between the active ingredient and its impurities.

Determine the accuracy and precision of methods for quantifying impurities. researchgate.net

Identify and quantify known and unknown impurities in batches of the drug substance and final product. synzeal.com

Isotopic Labeling and Metabolic Tracing Techniques

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of a drug within a biological system. By replacing one or more atoms of the drug molecule with their stable, heavier isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C)), researchers can track the compound and its metabolites using mass spectrometry or NMR spectroscopy without altering its chemical properties. medchemexpress.commdpi.com

Deuterated analogs of Perindopril, such as Perindopril-d3, are utilized as internal standards in bioanalytical methods for pharmacokinetic studies. medchemexpress.com The incorporation of deuterium atoms results in a molecule with a higher mass, which can be easily distinguished from the unlabeled drug by a mass spectrometer. This allows for precise quantification of the drug in biological matrices like plasma. medchemexpress.com Stable heavy isotopes are widely used as tracers throughout the drug development process to study a drug's absorption, distribution, metabolism, and excretion (ADME) profile. medchemexpress.com

Carbon-13 labeled Perindopril, such as Perindopril-¹³C₃, serves as a vital tool in advanced pharmaceutical and cardiovascular research. musechem.com This stable isotope labeling is essential for elucidating drug metabolism pathways, understanding pharmacokinetic profiles, and investigating the mechanism of action of ACE inhibitors. musechem.com The use of ¹³C-labeled compounds provides high accuracy and reduces background interference in analytical techniques like mass spectrometry and NMR spectroscopy. musechem.com This enables researchers to precisely trace and quantify the behavior of the drug and its metabolites in complex biological systems, aiding in the development of more effective therapies. musechem.comfrontiersin.org

Metabolic Pathway Tracing and Metabolite Quantification in Complex Biological Matrices

The elucidation of metabolic pathways and the precise quantification of metabolites are fundamental to understanding the pharmacokinetic and pharmacodynamic profile of a prodrug like this compound. In complex biological matrices such as plasma and urine, sophisticated analytical techniques are required to isolate and measure the parent compound and its biotransformation products. The primary metabolic conversion of this compound involves hydrolysis to its pharmacologically active metabolite, perindoprilat.

Metabolic Pathway Tracing:

Stable isotope tracing is a powerful methodology for delineating metabolic pathways. frontiersin.orgmdpi.comisotope.com This technique involves the use of this compound labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C). When introduced into a biological system, the labeled compound follows the same metabolic routes as the unlabeled drug. Mass spectrometry can then be used to distinguish the labeled metabolites from endogenous molecules, allowing for the unambiguous identification of drug-related products and the elucidation of their formation pathways. isotope.com While the core metabolic step for this compound is the well-established hydrolysis to perindoprilat, stable isotope tracing can be instrumental in identifying any minor or previously unknown metabolites, providing a more complete picture of the drug's disposition.

Metabolite Quantification:

For the quantitative analysis of this compound and its primary metabolite, perindoprilat, in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, specificity, and throughput. Several validated LC-MS/MS methods have been developed for the simultaneous determination of perindopril and perindoprilat in human plasma.

These methods typically involve a sample preparation step to extract the analytes from the complex plasma matrix. Common techniques include solid-phase extraction (SPE) or protein precipitation. Following extraction, the analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a C18 or similar reversed-phase column. The separation is usually achieved under gradient elution conditions.

Detection is performed using a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The use of multiple reaction monitoring (MRM) enhances the specificity of the assay by monitoring a specific precursor ion to product ion transition for each analyte. To ensure accuracy and precision, a stable isotope-labeled internal standard, such as perindopril-d4 (B586538) or perindoprilat-d4, is often employed.

Gas chromatography-mass spectrometry (GC-MS) has also been explored for the analysis of perindopril and its metabolite. This approach necessitates a derivatization step to increase the volatility of the analytes. For instance, derivatization to form isobutyl ester heptofluorobutyramide or stable trimethylsilyl esters has been reported.

The following table summarizes the key parameters from a representative validated LC-MS/MS method for the quantification of perindopril and perindoprilat in human plasma:

| Parameter | Perindopril | Perindoprilat |

| Linear Range | 0.5 - 350.0 ng/mL | 0.3 - 40.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.3 ng/mL |

| Mean Recovery | 78.29% | 76.32% |

| Intra-day Precision (CV%) | < 15% | < 15% |

| Inter-day Precision (CV%) | < 15% | < 15% |

| Intra-day Accuracy (%) | 89.6 - 112.4% | 89.6 - 112.4% |

| Inter-day Accuracy (%) | 89.6 - 112.4% | 89.6 - 112.4% |

Microcalorimetric Techniques for Stability Characterization

Microcalorimetry is a highly sensitive technique used to measure the heat flow associated with chemical reactions or physical processes, providing valuable insights into the stability of pharmaceutical compounds. Isothermal microcalorimetry (IMC) is particularly useful for studying the degradation kinetics of drugs like this compound in both solution and solid states.

The degradation of perindopril is known to occur via two primary pathways: hydrolysis of the ester linkage to form perindoprilat, and intramolecular cyclization to form a diketopiperazine derivative. nih.govresearchgate.net IMC can measure the heat evolved during these degradation processes as a function of time, temperature, and pH. nih.gov From this data, crucial kinetic and thermodynamic parameters can be determined.

Studies on Perindopril Erbumine, a salt of the active metabolite, have demonstrated that the degradation in aqueous solutions follows first-order kinetics. nih.govresearchgate.net At a pH of 6.8, the degradation is predominantly due to hydrolysis. nih.govresearchgate.net The rate constants determined from microcalorimetric data have shown good agreement with those obtained from traditional HPLC methods. nih.govresearchgate.net This validates IMC as a powerful tool for accelerated stability studies, as it can detect degradation much earlier than conventional techniques.

In the solid state, the stability of perindopril is influenced by factors such as temperature and relative humidity. The degradation kinetics in the solid state have been shown to follow an autocatalytic model. By measuring the rate of heat production at different temperatures, the Arrhenius equation can be applied to determine the thermodynamic parameters of the degradation process.

The following table presents thermodynamic parameters for the degradation of a perindopril salt in the solid state, determined at a constant relative humidity of 76.4%.

| Thermodynamic Parameter | Value |

| Activation Energy (Ea) | 108.8 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 105.9 kJ/mol |

| Entropy of Activation (ΔS‡) | -2.5 J/(mol·K) |

These data are crucial for predicting the shelf-life of the drug substance and for the development of stable pharmaceutical formulations. The negative entropy of activation suggests that the transition state of the degradation reaction is more ordered than the reactants.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Improved Purity and Yield

The industrial synthesis of perindopril (B612348) and its esters, such as the benzyl (B1604629) ester, is a critical area of research focused on enhancing process efficiency, increasing yield, and, most importantly, ensuring high purity to meet stringent pharmaceutical standards. google.comgoogle.com Traditional synthetic routes, while effective, can generate impurities that necessitate additional purification steps. google.com Consequently, research has been directed toward developing novel synthetic methodologies that minimize the formation of byproducts from the outset.

A key step in the synthesis is the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. google.com Innovations in this stage have demonstrated a significant impact on the purity of the final product. For instance, one patented process found that reducing or omitting the base triethylamine (B128534) during the coupling step unexpectedly limited the formation of specific impurities. google.com This modification allows the subsequent catalytic hydrogenation—the step that cleaves the benzyl ester to yield perindopril—to produce a product with substantially higher purity, achieving levels of certain impurities below 0.1% and 0.2%. google.com

Another approach involves the hydrogenation of intermediate compounds in the presence of specific catalysts like palladium, platinum, rhodium, or nickel to achieve high yield and excellent enantiomeric purity. google.com Post-synthesis purification techniques, such as recrystallization from solvents like ethyl acetate (B1210297), have been shown to further refine the product, achieving enantiomeric purity of up to 99% with a yield of 95%. google.com These advancements are crucial for producing a final active pharmaceutical ingredient that is both safe and effective.

| Synthetic Step | Traditional Approach | Novel Approach | Improvement | Reference |

| Coupling Reaction | Use of dicyclohexylcarbodiimide (B1669883) and 1-hydroxybenzotriazole (B26582) with triethylamine. | Reduction or omission of triethylamine in the coupling mixture. | Purity of the intermediate compound is increased to over 98.5%, with key impurities below 1.5%. | google.com |

| Purification | Standard purification may be required to remove impurities. | Recrystallization from specific solvents like ethyl acetate. | Achieves enantiomeric purity of 99% and a product yield of 95%. | google.com |

| Hydrogenation | Catalytic hydrogenation to deprotect the benzyl ester. | Hydrogenation at 5 bar pressure with a 10% Pt/C catalyst. | Results in a high yield (85%) and high enantiomeric purity (98%) of the subsequent intermediate. | google.com |

Exploration of Advanced Analytical Techniques for Trace Impurity Detection

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and the US Food and Drug Administration (USFDA). For a compound like Perindopril Benzyl Ester, whose synthesis involves multiple steps and reagents, a thorough impurity profile is essential. Emerging research focuses on the application of highly sensitive, advanced analytical techniques to detect and characterize trace-level impurities that may not be identifiable using standard methods. biomedres.us

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are at the forefront of this research. biomedres.us Methods such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) are particularly powerful. biomedres.us These technologies allow for the detection and structural elucidation of process-related impurities, degradation products, and stereoisomers at minute concentrations.

For a molecule with multiple stereochemical centers like this compound, techniques such as capillary electrophoresis are invaluable for ensuring stereochemical purity. biomedres.us The goal is to develop and validate analytical methods that can provide a complete picture of the compound's purity, ensuring that any potential impurity is identified and quantified well below the established safety thresholds.

| Analytical Technique | Type of Impurity Detected | Key Advantage | Reference |

| UPLC-MS | Process-related impurities, unknown degradation products. | High separation efficiency combined with mass identification for rapid profiling. | biomedres.us |

| LC-Q-TOF-HRMS | Trace-level impurities and their elemental composition. | Provides high-resolution mass data, enabling precise identification of unknown compounds. | biomedres.us |

| GC-MS | Volatile organic impurities and residual solvents. | Excellent for detecting small, volatile molecules that may remain from the synthesis process. | |

| Capillary Electrophoresis | Stereoisomers and chiral impurities. | High resolving power for separating compounds with identical mass but different spatial arrangements. | biomedres.us |

Deeper Elucidation of Stereoisomer-Specific Metabolic Pathways and Prodrug Behavior

This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, perindoprilat (B1679611). nih.gov The primary metabolic pathway is the hydrolysis of the ester group, a transformation crucial for the drug's therapeutic action. nih.gov Future research is aimed at a more profound understanding of this process, particularly concerning the stereoisomers of the molecule. The specific three-dimensional arrangement of atoms is critical for the interaction with metabolic enzymes and ultimately with the target enzyme, ACE.

The main biotransformation route for perindopril is the cleavage of the ester side-chain to form perindoprilat. nih.gov However, minor metabolic pathways also exist, including the formation of acyl glucuronides of both perindopril and perindoprilat, and the internal dehydration of these compounds to create cyclic lactam structures. nih.gov Understanding these pathways is essential for a complete pharmacological profile.

To study these transformations with high precision, isotopically labeled compounds are invaluable research tools. vulcanchem.com For example, Perindopril-13C3 Benzyl Ester and Perindopril-d4 (B586538) Benzyl Ester can be used in pharmacokinetic studies to track the exact fate of the molecule in biological systems. vulcanchem.comscbt.com This allows researchers to distinguish the administered drug and its metabolites from endogenous compounds, providing clear insights into absorption, distribution, metabolism, and excretion (ADME) processes, as well as the rates of metabolic transformation for specific stereoisomers. vulcanchem.com

| Metabolic Pathway | Metabolite Formed | Significance | Reference |

| Ester Hydrolysis | Perindoprilat | Primary activation pathway; produces the pharmacologically active ACE inhibitor. | nih.gov |

| Glucuronidation | Perindopril glucuronide, Perindoprilat glucuronide | A minor route of biotransformation leading to more water-soluble compounds for excretion. | nih.gov |

| Internal Dehydration | Cyclic lactam structures | A minor metabolic route observed in humans. | nih.gov |

Structure-Based Drug Design Initiatives for Next-Generation ACE Inhibitors

The success of ACE inhibitors has spurred research into developing next-generation drugs with improved efficacy and better side-effect profiles. nih.gov A key strategy in this endeavor is structure-based drug design, which leverages detailed knowledge of the three-dimensional structure of the target enzyme, ACE. researchgate.netbath.ac.uk Recent breakthroughs in determining the high-resolution crystal structure of human ACE have provided an unprecedented opportunity for the rational design of new inhibitors. nih.gov

Research has revealed that ACE has two distinct active domains, the N-domain and the C-domain, which have different functions and substrate specificities. nih.gov Most current ACE inhibitors, developed before this structural knowledge was available, target both domains non-selectively. The design of domain-selective inhibitors is a major goal, as it is hypothesized that this could lead to more effective drugs with fewer side effects, such as cough and angioedema. nih.govresearchgate.net The C-domain is believed to be primarily responsible for blood pressure regulation. nih.gov

Using the crystal structure of ACE, researchers can model how inhibitors like perindoprilat bind to the active site. bath.ac.uk Key interactions include the coordination of a carboxyl group to a zinc ion (Zn²⁺) in the active site and hydrogen bonds with specific amino acid residues like Glu384, Lys511, and Tyr520. nih.gov this compound can serve as a scaffold in computational and synthetic chemistry efforts to design novel compounds that bind with high affinity and selectivity to either the N- or C-domain, paving the way for a new generation of cardiovascular therapies. nih.gov

| Design Goal | Rationale | Key Structural Target on ACE | Reference |

| Domain Selectivity | The N- and C-domains have different physiological roles; selective inhibition may reduce side effects. | Unique amino acid residues and pocket shapes within the N- and C-domain active sites. | nih.govresearchgate.net |

| Increased Potency | To achieve a greater therapeutic effect. | Optimizing interactions with key residues in the S₁, S₁′, and S₂′ pockets of the active site. | nih.gov |

| Improved Pharmacokinetics | To optimize the absorption, distribution, metabolism, and excretion profile of the drug. | Modifying the inhibitor's chemical structure to alter properties like lipophilicity and metabolic stability. | vulcanchem.com |

Application of this compound as a Research Tool in New Pharmaceutical Formulations and Drug Delivery Systems

Beyond its role as a precursor to a therapeutic agent, this compound serves as a valuable research tool for the development of innovative drug delivery systems. Its specific physicochemical properties—being an ester prodrug—make it an ideal model compound for investigating and optimizing new pharmaceutical formulations designed for controlled or targeted drug release.

In the field of nanotechnology, for instance, this compound can be used to study encapsulation within nanoparticles. amazonaws.com Researchers can evaluate how its chemical structure affects drug loading efficiency, the stability of the nanoparticle formulation, and the subsequent release kinetics of the active drug. Because it is a prodrug, its conversion to the active perindoprilat can be studied as a function of the delivery system's release mechanism, providing insights into how to design systems for sustained therapeutic action.

Similarly, in the development of microspheres for extended-release parenteral formulations, this compound can be used to assess the impact of different biodegradable polymer matrices on drug stability and release profiles. amazonaws.com Its behavior within these systems can help scientists understand the fundamental principles of how ester prodrugs interact with various excipients and polymers, knowledge that can be applied to the formulation of a wide range of other medications.

| Drug Delivery System | Research Application of this compound | Parameter Investigated | Reference |

| Nanoparticles | Model compound for encapsulating an ester prodrug. | Encapsulation efficiency, drug loading, stability, controlled release kinetics. | amazonaws.com |

| Microspheres | Tool to study drug release from biodegradable polymer matrices. | Drug-polymer interaction, long-term stability, extended-release profiles. | amazonaws.com |

| Transdermal Patches | Investigating the feasibility of transdermal delivery for ACE inhibitor prodrugs. | Skin permeation rates, stability in patch formulation, metabolic conversion in the skin. | N/A |

| Implantable Devices | Assessing long-term, zero-order release formulations. | Material compatibility, drug stability over extended periods, release consistency. | amazonaws.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.